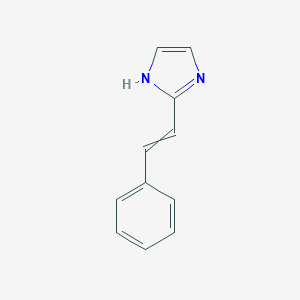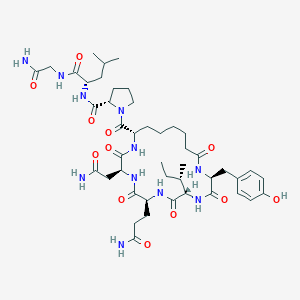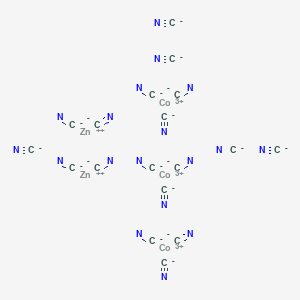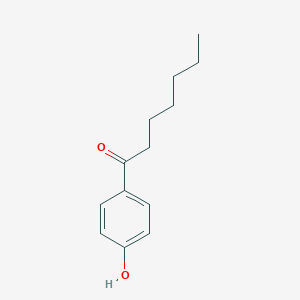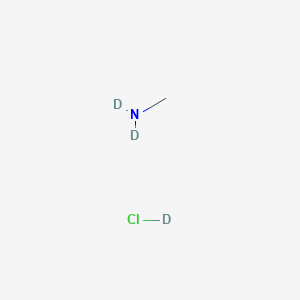
Diiodosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodosilane, with the molecular formula H2I2Si, is a compound that has a molecular weight of 283.910 g/mol . It is also known by other names such as SiH2I2 and DIS .
Synthesis Analysis
Diiodosilane is a very useful reagent for direct, high-yield synthesis of acyl iodides from a variety of carboxylic acid derivatives, such as carboxylic acids, esters, lactones, anhydrides, and acryl chlorides . These transformations are remarkably accelerated by iodine .
Molecular Structure Analysis
The molecular structure of diiodosilane has been determined by gas electron diffraction . Assuming C2v symmetry, only the S–I bond length (2.423 (3) Å) and the I–Si–I bond angle (110.8 (4)°) could be determined accurately in this experiment .
Physical And Chemical Properties Analysis
Diiodosilane has a boiling point of 153.7±0.0 °C at 760 mmHg . It has a vapour pressure of 4.2±0.2 mmHg at 25°C . It has a molar refractivity of 0 Ų . It has a polar surface area of 0 Ų . It has a molar volume of 0 .
Aplicaciones Científicas De Investigación
Next-Generation Semiconductors
Diiodosilane is a key chemical precursor used by semiconductor companies worldwide in the development and scale-up of next-generation semiconductor chips . These chips require high throughput, highly conformal silicon nitride thin films . Diiodosilane is typically deposited by plasma-enhanced atomic layer deposition (PEALD) to create the silicon nitride thin film .
Miniaturization of Semiconductor Chips
Diiodosilane is a critical material that enables further miniaturization of semiconductor chips . It is used in the development and production of semiconductor chips requiring silicon nitride thin films at low thermal budgets .
Deoxygenation of Alcohols and Ethers
Diiodosilane is a novel reagent for the deoxygenation of alcohols and ethers . The use of organosilicon reagents in organic synthesis has expanded over the past decade .
Isocyanate Formation
Diiodosilane is a particularly useful reagent for isocyanate formation under mild reaction conditions, especially from N-Boc systems .
Silicon and Silicon Nitride Thin Films
Iodosilane precursors, including diiodosilane, are used to deposit silicon and silicon nitride (SiN) thin films with high conformality and low thermal budget .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Diiodosilane: Mechanism of Action
Diiodosilane, a compound with the molecular formula H2I2Si, is a reagent used in organic synthesis. It has a molecular weight of 283.9103 .
Target of Action
Diiodosilane primarily targets carbamates and alcohols in organic synthesis . It interacts with these compounds to facilitate specific chemical reactions.
Mode of Action
Diiodosilane is particularly useful for isocyanate formation under mild reaction conditions, especially from N-Boc systems . It also exhibits properties and reactivities that are complementary to those of iodotrimethylsilane . This reagent is used to cleave and deoxygenate ethers and alcohols with high selectivity for secondary oxygen functions .
Biochemical Pathways
It is known that diiodosilane plays a crucial role in the conversion of carbamates to ureas via isocyanates , and in the deoxygenation of alcohols and ethers . These reactions are part of larger biochemical pathways in organic synthesis.
Result of Action
The action of diiodosilane results in the formation of isocyanates from carbamates, particularly N-Boc systems . It also leads to the deoxygenation of alcohols and ethers, with a high selectivity for secondary oxygen functions .
Propiedades
InChI |
InChI=1S/I2Si/c1-3-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZLEZABHZRSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si](I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30928708 |
Source


|
| Record name | Diiodosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.894 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diiodosilicon | |
CAS RN |
13465-83-3 |
Source


|
| Record name | Diiodosilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30928708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
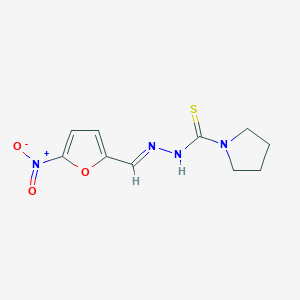

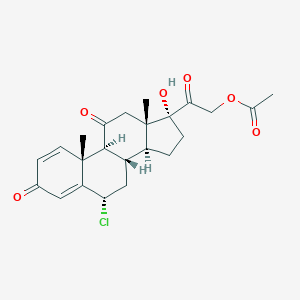
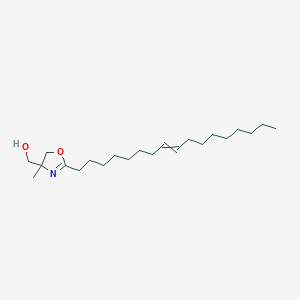

![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)
